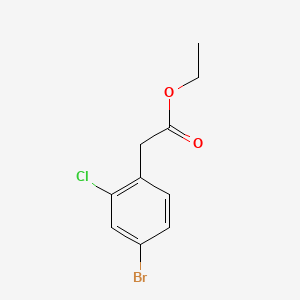
Methaqualone 6-Sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methaqualone 6-Sulfate is a derivative of methaqualone, a sedative-hypnotic drug that was first synthesized in the 1950s. Methaqualone itself gained popularity in the 1960s and 1970s for its use as a tranquilizer and treatment for insomnia. This compound is a sulfate ester of methaqualone, which may exhibit different pharmacological properties compared to its parent compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methaqualone 6-Sulfate typically involves the sulfation of methaqualone. The process begins with the preparation of methaqualone, which is synthesized through the cyclization of anthranilic acid derivatives with o-toluidine. The resulting methaqualone is then reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfate group at the 6-position.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Methaqualone 6-Sulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound back to methaqualone.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the sulfate group.
Major Products Formed:
Oxidation: Methaqualone sulfoxide, methaqualone sulfone.
Reduction: Methaqualone.
Substitution: Methaqualone derivatives with various functional groups.
Applications De Recherche Scientifique
Methaqualone 6-Sulfate has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the synthesis of other chemical compounds and as a reagent in various industrial processes.
Mécanisme D'action
Methaqualone 6-Sulfate exerts its effects by modulating the activity of the gamma-aminobutyric acid (GABA) receptor, similar to methaqualone. It enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. The sulfate group may alter the compound’s pharmacokinetics and receptor binding affinity, potentially resulting in different pharmacological properties compared to methaqualone.
Comparaison Avec Des Composés Similaires
Methaqualone: The parent compound, known for its sedative-hypnotic effects.
Mecloqualone: An analog with similar pharmacological properties but different potency and duration of action.
Etaqualone: Another analog with similar effects but different chemical structure.
Uniqueness: Methaqualone 6-Sulfate is unique due to the presence of the sulfate group, which may influence its solubility, stability, and pharmacokinetics. This modification can lead to differences in its therapeutic and side effect profile compared to other methaqualone analogs.
Propriétés
IUPAC Name |
[2-methyl-3-(2-methylphenyl)-4-oxoquinazolin-6-yl] hydrogen sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-10-5-3-4-6-15(10)18-11(2)17-14-8-7-12(23-24(20,21)22)9-13(14)16(18)19/h3-9H,1-2H3,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZRNMIHUMAPHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)OS(=O)(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857966 |
Source


|
| Record name | 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67982-38-1 |
Source


|
| Record name | 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Methyl-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B585747.png)




